Superior Anti-Fibrotic Efficacy of Astragaloside I vs. Analogs in a Mouse Model of Cholestatic Liver Disease
In a direct head-to-head in vivo comparison, astragaloside I (50 mg/kg) significantly improved both mRNA and protein expression of the fibrosis markers CK19 and α-SMA in DDC-induced cholestatic liver disease (CLD) mice, while astragaloside II and astragaloside IV at the same dose showed no significant improvement [1].
| Evidence Dimension | In vivo improvement of liver fibrosis markers (CK19 and α-SMA) |
|---|---|
| Target Compound Data | Significant improvement (p<0.05) in mRNA and protein expression of CK19 and α-SMA |
| Comparator Or Baseline | Astragaloside II (50 mg/kg) and Astragaloside IV (50 mg/kg); No significant improvement |
| Quantified Difference | Significant vs. non-significant; statistical significance achieved only for astragaloside I and cycloastragenol |
| Conditions | DDC-induced cholestatic liver disease mouse model; 50 mg/kg oral administration |
Why This Matters
This demonstrates that astragaloside I possesses unique anti-fibrotic activity not observed in closely related saponins, making it a critical, non-substitutable compound for liver fibrosis research.
- [1] Zhang L, Zhang D, Hu Y, et al. Astragalus saponins and its main constituents ameliorate ductular reaction and liver fibrosis in a mouse model of DDC-induced cholestatic liver disease. Front Pharmacol. 2022;13:965914. View Source
